

# FF-10502 for Cholangiocarcinoma Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FF-10502**

Cat. No.: **B1672653**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **FF-10502**, a novel pyrimidine antimetabolite, and its investigation in the context of cholangiocarcinoma (CCA). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanism of action, preclinical and clinical findings, and experimental considerations for **FF-10502**.

## Core Concepts and Mechanism of Action

**FF-10502** is a synthetic pyrimidine nucleoside analogue, structurally similar to gemcitabine, with a key modification of a sulfur substitution in the pentose ring.<sup>[1]</sup> This structural difference contributes to its distinct biological activity. The primary mechanism of action of **FF-10502** is the inhibition of DNA synthesis and repair, making it a potent agent against cancer cell proliferation.

Dual Mechanism of Action:

- Inhibition of DNA Replication: Like other nucleoside analogues, **FF-10502** is incorporated into replicating DNA strands, leading to chain termination and cell cycle arrest.
- Inhibition of DNA Damage Repair: A key differentiator of **FF-10502** is its potent inhibition of DNA polymerase beta (Polβ), an essential enzyme in the base excision repair (BER) pathway.<sup>[2]</sup> This inhibition of DNA repair can sensitize cancer cells to endogenous and

exogenous DNA damage, contributing to its anti-tumor activity, particularly in quiescent or slow-growing cells.[\[1\]](#)

**FF-10502** has demonstrated activity in preclinical models that are resistant to gemcitabine, suggesting it may overcome certain mechanisms of resistance to standard-of-care chemotherapy.[\[1\]](#)

## Preclinical Research Findings

While specific preclinical data for **FF-10502** in cholangiocarcinoma models is limited in publicly available literature, studies in other solid tumors, particularly pancreatic cancer, provide valuable insights into its activity.

### In Vitro Activity

**FF-10502** has shown cytotoxic activity against various cancer cell lines. Notably, it has demonstrated potent activity against serum-starved, dormant cancer cells when combined with DNA damaging agents.[\[2\]](#)

Table 1: Preclinical In Vitro Activity of **FF-10502** in Pancreatic Cancer Cell Lines

Cell Line	IC50 (nM)	Reference
Pancreatic Cancer Cell Lines (unspecified)	60-330	<a href="#">[3]</a>

### In Vivo Activity

Preclinical studies using patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer have shown that **FF-10502** can lead to superior tumor growth suppression compared to gemcitabine.[\[1\]](#)[\[3\]](#)

## Clinical Research in Cholangiocarcinoma

A Phase 1/2a clinical trial (NCT02661542) evaluated the safety, pharmacokinetics, and efficacy of **FF-10502** in patients with advanced solid tumors, including a cohort of patients with cholangiocarcinoma.[\[1\]](#)[\[4\]](#)

## Study Design and Patient Population

The study was an open-label, single-arm, dose-escalation (Phase 1) and cohort expansion (Phase 2a) trial.<sup>[4]</sup> Patients enrolled had inoperable, metastatic tumors that were refractory to standard therapies.<sup>[4]</sup>

Table 2: Patient Demographics and Baseline Characteristics (Cholangiocarcinoma Cohort)

Characteristic	Value	Reference
Number of Patients	26	[1]
Median Prior Therapies	4	[1]

## Efficacy in Cholangiocarcinoma

**FF-10502** demonstrated encouraging preliminary efficacy in heavily pretreated patients with cholangiocarcinoma.

Table 3: Clinical Efficacy of **FF-10502** in Cholangiocarcinoma Patients

Efficacy Endpoint	Value	Reference
Partial Responses (PRs)	3 of 26 patients	[1]
Patients on Therapy for $\geq 6$ months	7	[1]
Median Progression-Free Survival (PFS)	24.7 weeks	[4]
Median Overall Survival (OS)	39.1 weeks	[4]

Prolonged progression-free survival was associated with the presence of BAP1 and PBRM1 mutations.<sup>[4]</sup>

## Safety and Tolerability

**FF-10502** was generally well-tolerated with manageable side effects.<sup>[4]</sup>

Table 4: Key Safety Findings from the Phase 1/2a Trial

Safety Parameter	Details	Reference
Maximum Tolerated Dose (MTD)	90 mg/m <sup>2</sup>	<a href="#">[1]</a>
Dose-Limiting Toxicities (DLTs) at 135 mg/m <sup>2</sup>	Hypotension (Grade 3 and 4)	<a href="#">[1]</a>
DLTs at 100 mg/m <sup>2</sup>	Grade 3 fatigue, Grade 2 rash	<a href="#">[1]</a>
Common Adverse Events (Grade 1-2)	Rash, pruritus, fever, fatigue	<a href="#">[4]</a>
Grade 3/4 Hematologic Toxicities (at 90 mg/m <sup>2</sup> )	Thrombocytopenia (5.1%), Neutropenia (2%)	<a href="#">[4]</a>

## Experimental Protocols

Detailed, specific protocols for preclinical evaluation of **FF-10502** in cholangiocarcinoma models are not readily available in the public domain. However, based on established methodologies for similar compounds and cancer types, the following sections provide representative protocols.

### In Vitro Cell Viability Assay

This protocol describes a general method for assessing the cytotoxic effects of **FF-10502** on cholangiocarcinoma cell lines using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

- Cholangiocarcinoma cell lines (e.g., TFK-1, HuCCT1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **FF-10502** (stock solution in a suitable solvent, e.g., DMSO)

- 96-well cell culture plates
- MTT or MTS reagent
- Solubilization solution (for MTT assay)
- Microplate reader

**Procedure:**

- Cell Seeding: Seed cholangiocarcinoma cells into 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of **FF-10502** in complete culture medium. Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest drug concentration).
- Incubation: Incubate the plates for 72 hours (or a desired time course) at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Viability Assessment (MTS Assay):
  - Add 20  $\mu$ L of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C.
  - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC<sub>50</sub> value (the concentration of drug that inhibits cell growth by 50%).

## Patient-Derived Xenograft (PDX) Model Study

This protocol outlines a general workflow for evaluating the *in vivo* efficacy of **FF-10502** using cholangiocarcinoma PDX models.

**Materials:**

- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Cholangiocarcinoma PDX tissue
- **FF-10502** formulation for intravenous (IV) injection
- Vehicle control for injection
- Surgical tools for implantation
- Calipers for tumor measurement

**Procedure:**

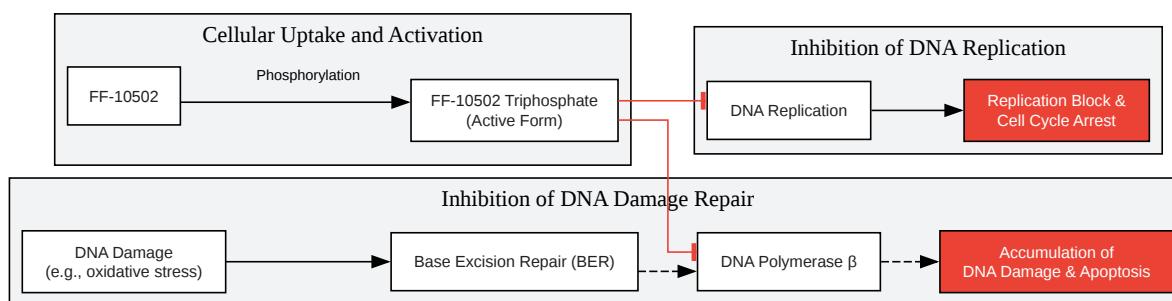
- PDX Implantation:
  - Surgically implant a small fragment (approximately 20-30 mm<sup>3</sup>) of cholangiocarcinoma PDX tissue subcutaneously into the flank of each mouse.
  - Allow the tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomization and Treatment:
  - Randomize the mice into treatment and control groups (n=8-10 mice per group).
  - Administer **FF-10502** intravenously at the desired dose and schedule (e.g., once weekly for 3 weeks). The clinical trial used a schedule of days 1, 8, and 15 of a 28-day cycle.[\[1\]](#)
  - Administer the vehicle control to the control group using the same schedule.
- Tumor Measurement and Monitoring:
  - Measure tumor dimensions with calipers twice weekly.
  - Calculate tumor volume using the formula: (Length x Width<sup>2</sup>) / 2.
  - Monitor the body weight and overall health of the mice.

- Endpoint and Analysis:
  - The study may be terminated when the tumors in the control group reach a predetermined size or after a set duration.
  - At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
  - Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of **FF-10502**.

## Signaling Pathways and Visualizations

### FF-10502 Mechanism of Action

The following diagram illustrates the dual mechanism of action of **FF-10502**, targeting both DNA replication and the base excision repair pathway.



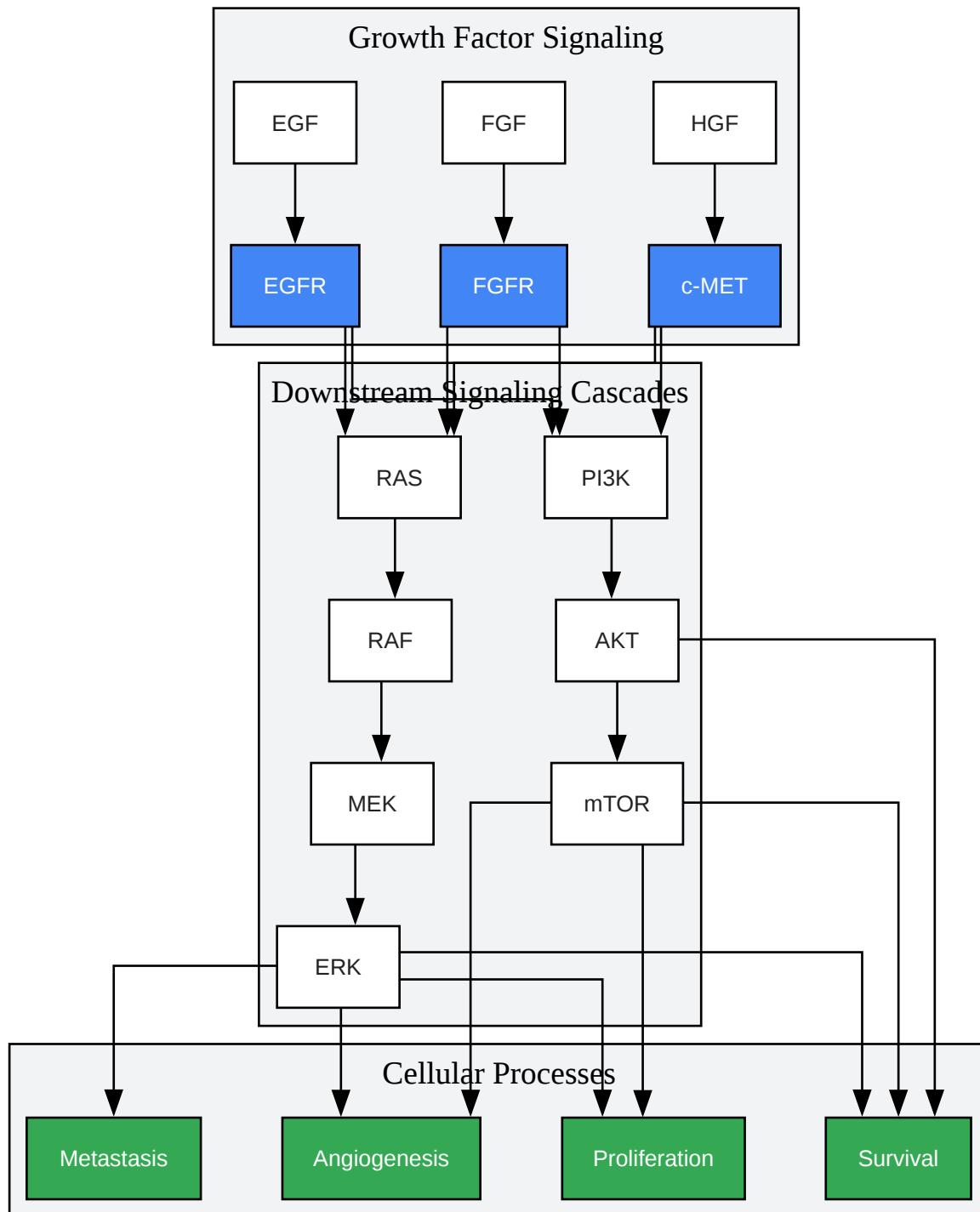
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Caption: Dual mechanism of action of **FF-10502**.

## Key Signaling Pathways in Cholangiocarcinoma

The development and progression of cholangiocarcinoma involve the dysregulation of several key signaling pathways. Understanding these pathways provides a broader context for the

development of targeted therapies.

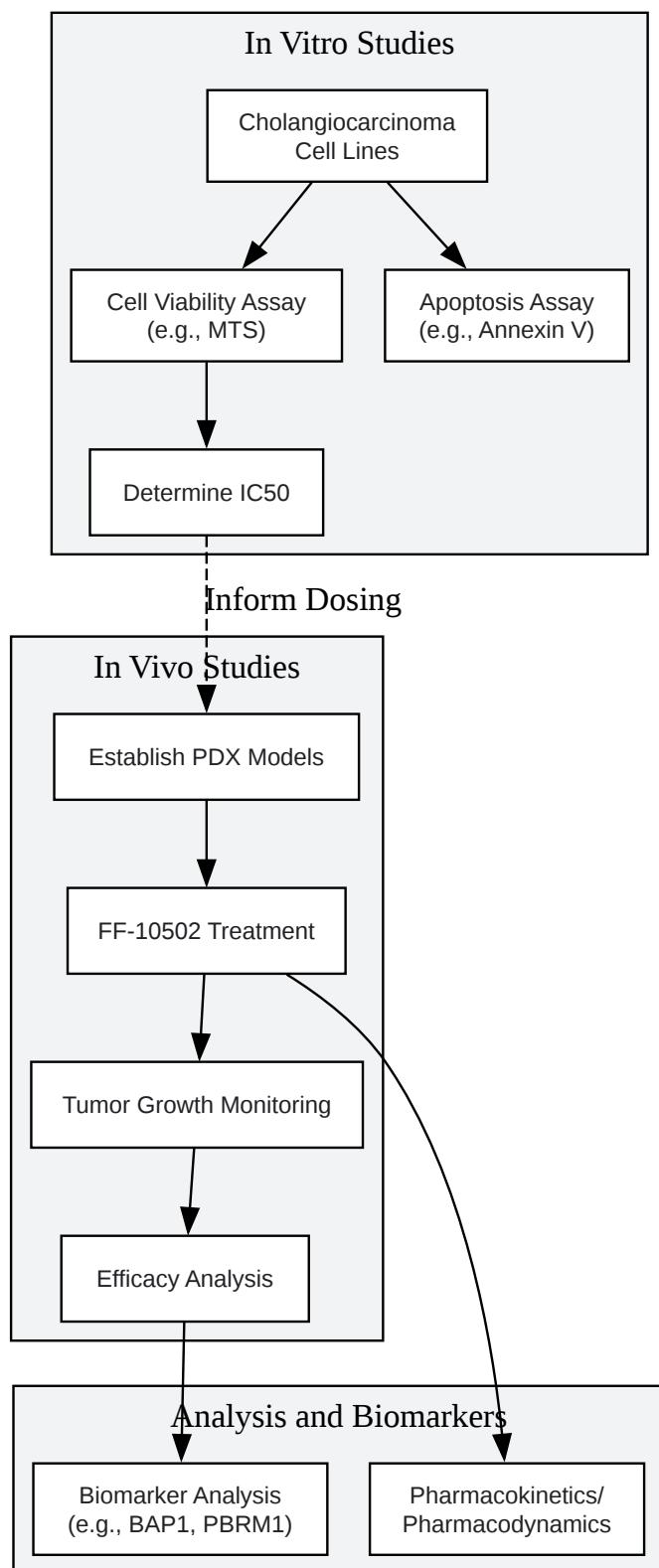


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Caption: Key signaling pathways in cholangiocarcinoma.

## Experimental Workflow for a Preclinical Study

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like **FF-10502** in cholangiocarcinoma.

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Caption: Preclinical experimental workflow for **FF-10502**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)